Enhanced Lipophilicity of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol vs. 5-Amino Analog for Improved Membrane Permeability
The benzylamino substituent in 5-(benzylamino)-1,3,4-thiadiazole-2-thiol significantly increases lipophilicity compared to the unsubstituted 5-amino analog. The target compound exhibits an XLogP3 of 2.2 , whereas the 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) has a calculated XLogP3 of -0.3 [1]. This difference of 2.5 log units corresponds to a predicted 316-fold increase in octanol-water partition coefficient, suggesting superior passive membrane permeability and potential for enhanced oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 5-amino-1,3,4-thiadiazole-2-thiol: XLogP3 = -0.3 |
| Quantified Difference | ΔXLogP3 = 2.5 (316-fold increase in predicted partition coefficient) |
| Conditions | Computational prediction (XLogP3) from standardized chemical database calculations |
Why This Matters
This quantified lipophilicity difference is critical for selecting lead compounds in drug discovery where membrane permeability and oral bioavailability are key optimization parameters.
- [1] PubChem. 5-Amino-1,3,4-thiadiazole-2-thiol. CID 2723650. View Source
